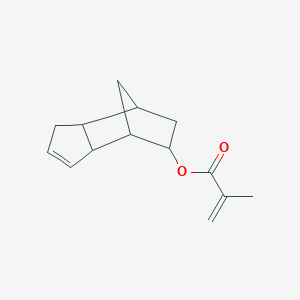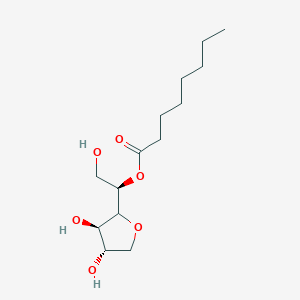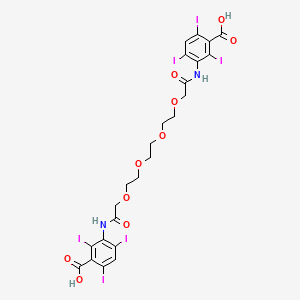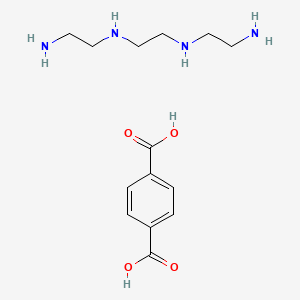
Polyimidazoline, quaternized
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid is a complex organic compound that combines the properties of both an amine and a carboxylic acid. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields. It is often used in the synthesis of polymers, resins, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually a strong base like sodium hydroxide, to facilitate the formation of the desired product. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under high pressure and temperature. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and imides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, imides, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds and as a chelating agent.
Industry: The compound is used in the production of resins, adhesives, and coatings due to its excellent chemical stability and reactivity.
Mechanism of Action
The mechanism by which N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The compound’s multiple amino groups allow it to act as a chelating agent, binding to metal ions and facilitating various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to its diverse range of applications.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler amine with similar reactivity but fewer functional groups.
Diethylenetriamine: Contains an additional amino group, offering more complex reactivity.
Triethylenetetramine: Contains even more amino groups, providing higher chelating ability.
Uniqueness
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine stands out due to its balanced combination of multiple amino groups and its ability to form stable complexes. This makes it highly versatile and useful in a wide range of applications, from industrial production to advanced scientific research.
Properties
CAS No. |
68187-22-4 |
|---|---|
Molecular Formula |
C14H24N4O4 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H18N4/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-1-3-9-5-6-10-4-2-8/h1-4H,(H,9,10)(H,11,12);9-10H,1-8H2 |
InChI Key |
OYFGMZMOWNKEEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N |
Key on ui other cas no. |
68187-22-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






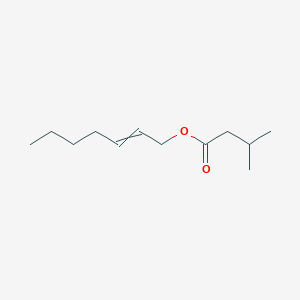
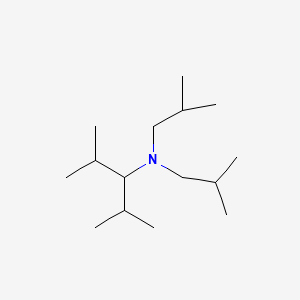
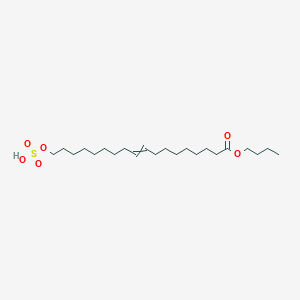
![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)
